Product packaging for 1-Phenylpiperidin-4-amine dihydrochloride(Cat. No.:CAS No. 1082662-38-1)

1-Phenylpiperidin-4-amine dihydrochloride

Cat. No.: B1396523
CAS No.: 1082662-38-1
M. Wt: 249.18 g/mol
InChI Key: AEDVAKLVDZXSNH-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-4-amine dihydrochloride, a derivative of the well-characterized sigma-1 receptor ligand 4-PPBP, is a crucial chemical tool in neuroscience and neuropharmacology research. This compound exhibits high affinity and selectivity for the sigma-1 receptor, a molecular chaperone protein located in the endoplasmic reticulum and plasma membrane of cells, particularly in the central nervous system. Its primary research value lies in its use as a reference standard and a pharmacological probe for investigating the role of sigma-1 receptors in various cellular processes. Researchers utilize this compound to study neuroprotection, neuroplasticity, and mechanisms related to neuropathic pain, as sigma-1 receptor modulation has been implicated in these pathways (https://pubmed.ncbi.nlm.nih.gov/21513791/). Studies involving this compound help elucidate complex signaling mechanisms and its potential interaction with other receptor systems, such as the N-methyl-D-aspartate (NMDA) receptor, making it valuable for exploring conditions like neurodegeneration and addiction. It is supplied with detailed analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for reliable and reproducible experimental results. This product is intended for research purposes by qualified professionals in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18Cl2N2 B1396523 1-Phenylpiperidin-4-amine dihydrochloride CAS No. 1082662-38-1

Properties

IUPAC Name

1-phenylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVAKLVDZXSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705460
Record name 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082662-38-1
Record name 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 1-Phenylpiperidin-4-one

One of the most common methods involves reductive amination of 1-phenylpiperidin-4-one with ammonia or appropriate amines, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

  • Reaction Conditions : Typically conducted in solvents such as ethanol or methanol, using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), sodium borohydride, or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
  • Temperature : Room temperature to mild heating (25–60°C).
  • Advantages : High selectivity and moderate to good yields.
  • Purification : Recrystallization from aqueous solvents or chromatography.

Multi-Step Synthesis via Cyanohydrin and Grignard Reagent

A patented industrially relevant method involves a sequence starting from 1-benzyl-4-piperidone:

  • Step 1 : Formation of cyanohydrin intermediate from 1-benzyl-4-piperidone.
  • Step 2 : Reaction of cyanohydrin with benzylmethylamine (or other N-protected alkylamines).
  • Step 3 : Addition of phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group.
  • Step 4 : Deprotection and hydrogenation to remove benzyl groups and yield the free amine.
  • Final Step : Formation of dihydrochloride salt by treatment with hydrochloric acid.

This route reduces the number of steps compared to earlier methods and avoids the use of phenyllithium, which is industrially challenging.

Step Reaction Type Reagents/Conditions Notes
1 Cyanohydrin formation 1-benzyl-4-piperidone + HCN or equivalent Intermediate for further steps
2 Amine addition Benzylmethylamine, N-protected amines Protects nitrogen functionality
3 Grignard reaction Phenylmagnesium bromide Introduces phenyl substituent
4 Deprotection & hydrogenation Pd/C catalyst, H₂, methanol solvent Removes benzyl protecting groups
5 Salt formation HCl in aqueous medium Yields dihydrochloride salt

Direct Condensation and Reduction Route

Another approach involves:

  • Condensation of 4-piperidone hydrochloride monohydrate with aniline to form 4-anilinopiperidine intermediate.
  • Alkylation with phenethyl halides under highly alkaline conditions.
  • Acylation and further reduction steps to eventually yield target compounds related to 1-phenylpiperidin-4-amine derivatives.

Though this method is more focused on fentanyl synthesis, the intermediate 4-anilinopiperidine is closely related to 1-phenylpiperidin-4-amine and its derivatives.

Step Reaction Type Reagents/Conditions Notes
1 Condensation 4-piperidone hydrochloride + aniline Room temp to 90°C, 15-35 hrs
2 Alkylation Phenethyl halide, NaOH (pH > 14) Reflux, 20-30 hrs
3 Acylation Propionyl chloride, halogenated solvents Dropwise addition, reflux
4 Reduction and purification LiAlH₄ or catalytic hydrogenation Yields intermediates
  • Limitations : Polymerization of 4-piperidone in step 1 and use of organic solvents increase cost and environmental burden.

Reaction Parameters and Optimization

Parameter Typical Range/Value Impact on Yield/Purity
Solvent Methanol, ethanol, acetonitrile Solubility and reaction rate
Temperature 25–90°C Higher temp accelerates reaction but may cause side reactions
Reducing agent NaBH(OAc)₃, NaBH₄, H₂/Pd-C Selectivity and completeness of reduction
Reaction Time 15–72 hours depending on step Longer time improves conversion but may increase impurities
pH Neutral to highly alkaline (pH >14 in alkylation) Controls reaction pathway and side reactions
Protection/deprotection Benzyl groups, N-formyl groups Protects amines during multi-step synthesis

Purification and Salt Formation

  • The free base 1-phenylpiperidin-4-amine is often converted to its dihydrochloride salt to enhance:

  • Salt formation is achieved by treating the free amine with hydrochloric acid in aqueous or alcoholic solvents, followed by recrystallization.

  • Purification techniques include:

    • Recrystallization from butanol/water mixtures
    • Filtration at elevated temperatures
    • Drying under vacuum at 60°C

Analytical Characterization Relevant to Preparation

  • NMR Spectroscopy : Confirms substitution pattern on piperidine ring and phenyl group.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ = 177.14 g/mol).
  • Elemental Analysis : Confirms stoichiometry of dihydrochloride salt.
  • HPLC : Assesses purity (>85% typical after purification).
  • Melting Point : Dihydrochloride salt typically melts around 252–254°C.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Reductive amination 1-phenylpiperidin-4-one + amine + reducing agent Simple, moderate yield Requires careful control of conditions
Cyanohydrin + Grignard route Cyanohydrin formation, amine addition, Grignard, deprotection Fewer steps, industrially scalable Use of Grignard reagents requires dry conditions
Condensation + alkylation route Condensation with aniline, alkylation, acylation Access to related derivatives Polymerization risk, solvent use

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1-Phenylpiperidin-4-amine dihydrochloride has a molecular formula of C13_{13}H18_{18}Cl2_2N$$ and a molecular weight of approximately 249.18 g/mol. It appears as a white crystalline powder and is soluble in water due to the presence of two hydrochloride groups. This solubility enhances its utility in various research applications.

Analytical Chemistry

Reference Standard
The primary application of this compound is as an analytical reference standard. It serves as a benchmark for identifying impurities in pharmaceutical formulations, particularly in the context of synthetic opioids like fentanyl. The compound's structural similarity to fentanyl allows researchers to ascertain its presence as an impurity, which is crucial for safety assessments and regulatory compliance.

Pharmacological Research

Opioid Research
this compound has been documented as an impurity in fentanyl analogs, highlighting its importance in opioid research. Its presence can affect the pharmacological profile of these compounds, necessitating detailed studies on its biological activity and interactions with opioid receptors.

Potential Therapeutic Applications
While specific pharmacological effects of this compound are not extensively documented, its structural characteristics suggest potential applications in:

  • Central Nervous System Research : Due to its piperidine structure, it may interact with neurotransmitter systems.
  • Ligand Design : The compound could be explored for developing new ligands targeting various receptors based on its chemical properties .

Case Studies and Research Findings

Recent studies have focused on the interactions of piperidine derivatives, including this compound, with biological systems. Notable findings include:

  • Cytotoxicity Studies : Some derivatives have shown promising cytotoxic effects against cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity .
  • Alzheimer's Disease Research : Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's treatment strategies .

Mechanism of Action

The exact mechanism of action of 1-Phenylpiperidin-4-amine dihydrochloride is not extensively documented. its structural similarity to other piperidine derivatives suggests that it may interact with similar molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-phenylpiperidin-4-amine dihydrochloride and analogous piperidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Research Findings
This compound (CAS: 1082662-38-1) Phenyl group at N1, two HCl counterions 249.18 High solubility due to dihydrochloride form; moderate toxicity profile . Intermediate in drug synthesis; potential CNS-targeted applications .
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6) 4-Chlorobenzyl group at N1 255.14 Increased lipophilicity from chlorobenzyl group; monohydrochloride salt . Antimicrobial activity studies; improved membrane permeability compared to phenyl analogs .
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (CAS: 1417793-35-1) 3-Methoxy-4-nitrophenyl at N1 311.74 Electron-withdrawing nitro group enhances reactivity; monohydrochloride salt . Used in nitroaromatic compound research; potential precursor for explosives or dyes .
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS: 1185317-72-9) Quinoxaline ring at N1 263.73 Heterocyclic aromatic system; increased planar structure . Anticancer research due to DNA intercalation potential; improved binding to kinase targets .
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS: 1803607-78-4) Pyridin-2-yl ethyl group at N1 278.22 Additional nitrogen in pyridine enhances coordination chemistry . Metal-organic framework (MOF) synthesis; ligand for catalytic systems .

Key Research Findings and Functional Insights

Solubility and Stability: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than monohydrochloride or freebase forms, making them preferable for injectable formulations . However, hygroscopicity may require controlled storage conditions .

Biological Activity :

  • The phenyl substitution in this compound facilitates interactions with aromatic residues in enzyme active sites, common in CNS drug targets .
  • Chlorobenzyl derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) show enhanced antimicrobial potency due to halogen-mediated hydrophobic interactions .

Synthetic Utility: Nitro-substituted analogs (e.g., 1-(3-methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride) serve as intermediates for reduction to amine derivatives or further functionalization . Heterocyclic variants (e.g., quinoxaline or pyridine derivatives) are leveraged in fluorescence-based assays or as chelating ligands .

Biological Activity

1-Phenylpiperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₈Cl₂N₂
  • CAS Number : 1082662-38-1

The compound features a piperidine ring substituted with a phenyl group at the 1-position and an amine group at the 4-position. This structural configuration is crucial for its biological activity, allowing it to interact with various receptors and enzymes.

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. Key mechanisms include:

  • Inhibition of Acetylcholinesterase (AChE) : This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic transmission. Such activity is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Opioid Receptor Modulation : The compound exhibits significant binding affinity for mu-opioid receptors, which are critical for pain modulation and reward pathways in the brain. Its structural similarity to endogenous opioids suggests potential analgesic effects.

In Vitro Studies

Recent studies have explored the compound's efficacy against various targets. Below is a summary of findings from relevant research:

Study Target IC50 Value Comments
Mu-opioid receptors3.45 ± 0.45 × 10⁻⁹ MComparable to morphine's binding affinity
AcetylcholinesteraseNot specifiedInhibitory effect enhances cholinergic transmission
Cancer cell lines (FaDu)Slightly better than bleomycinInduces apoptosis

Case Studies

  • Neurodegenerative Disease Research : A study demonstrated that this compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic activity through AChE inhibition. This suggests potential therapeutic applications in treating cognitive deficits associated with neurodegeneration .
  • Pain Management : In a comparative analysis of opioid receptor modulators, this compound exhibited analgesic properties similar to those of morphine but with a potentially improved safety profile due to its selective binding characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenylpiperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions or coupling reactions using reagents like phenethylamine hydrochloride and acetophenone derivatives. Optimization involves adjusting reaction parameters such as solvent choice (e.g., ethanol or acetonitrile), temperature (room temperature to reflux), and catalyst/base selection (e.g., sodium hydride or potassium carbonate). For example, yields exceeding 87% have been reported using paraformaldehyde and phenethylamine hydrochloride under controlled conditions . Purification may involve recrystallization or chromatography, with characterization via NMR and mass spectrometry .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is evaluated using HPLC (e.g., Primesep 100 columns with UV detection at 200 nm) , mass spectrometry (e.g., ESI-MS for molecular weight confirmation), and X-ray photoelectron spectroscopy (XPS) for surface composition analysis. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly for detecting impurities like unreacted amines or byproducts .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Key safety measures include using personal protective equipment (PPE) such as nitrile gloves and safety goggles, working in a fume hood to avoid inhalation (H335 hazard), and ensuring proper waste disposal. The compound’s hazards (H302, H315, H319) necessitate emergency protocols for skin/eye contact, including immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How do structural modifications of the piperidine ring influence the compound’s receptor binding affinities and selectivity?

  • Methodological Answer : Substitutions on the piperidine ring, such as ethyl or phenyl groups, alter steric and electronic properties. For instance, 1-ethyl-N-phenylpiperidin-4-amine exhibits reduced solubility compared to the parent compound, potentially affecting bioavailability. Comparative studies using radioligand binding assays (e.g., for serotonin or dopamine receptors) can quantify affinity changes. Computational modeling (e.g., molecular docking) further predicts interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should standardize protocols (e.g., using identical cell lines or enzyme sources) and perform impurity profiling via HPLC-MS. For example, trace amounts of N-phenylpiperidin-4-amine (an analog) can skew pharmacological results, necessitating rigorous purification .

Q. How does this compound interact with phosphodiesterase (PDE) enzymes, and what are the implications for anti-inflammatory studies?

  • Methodological Answer : The compound may inhibit PDE4, reducing cAMP degradation and suppressing inflammatory mediators (e.g., leukotrienes). Activity is confirmed via enzymatic assays using recombinant PDE4 isoforms and measuring cAMP levels in macrophages. Contradictory results across studies often stem from variations in isoform specificity or off-target effects, which can be clarified using selective PDE4 inhibitors as controls .

Q. What are the environmental factors affecting the stability of this compound in experimental setups?

  • Methodological Answer : Stability is pH-dependent, with degradation observed under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with LC-MS analysis identify degradation products like phenylpiperidine oxides. Buffered solutions (pH 4–6) and inert atmospheres (N₂) are recommended for long-term storage .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to evaluate the compound’s cytotoxicity and therapeutic index?

  • Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell viability assays (MTT or resazurin-based) across multiple cell lines (e.g., HEK293, HepG2). Calculate IC₅₀ values and compare to therapeutic doses in receptor binding assays. For instance, a study reported IC₅₀ values of 12 µM in cancer cells, highlighting the need for selectivity analysis to avoid off-target toxicity .

Q. What statistical approaches are suitable for analyzing contradictory data in receptor binding studies?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for variables like ligand concentration and incubation time. Meta-analyses of published datasets can identify trends, while Bayesian modeling quantifies uncertainty in affinity measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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